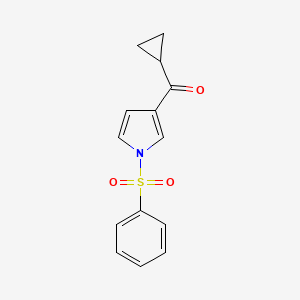
Cyclopropyl(1-(phenylsulfonyl)-1H-pyrrol-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropyl[1-(phenylsulfonyl)-1H-pyrrol-3-yl]methanone is a chemical compound with the molecular formula C14H13NO3S and a molecular weight of 275.32 g/mol . It is primarily used in research and development within the field of life sciences . This compound is known for its unique structure, which includes a cyclopropyl group attached to a pyrrole ring that is further substituted with a phenylsulfonyl group.
準備方法
化学反応の分析
Cyclopropyl[1-(phenylsulfonyl)-1H-pyrrol-3-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
科学的研究の応用
Cyclopropyl[1-(phenylsulfonyl)-1H-pyrrol-3-yl]methanone has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study the effects of sulfonyl-containing compounds on biological systems.
作用機序
The mechanism of action of Cyclopropyl[1-(phenylsulfonyl)-1H-pyrrol-3-yl]methanone involves its interaction with various molecular targets and pathways. The phenylsulfonyl group is known to participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s binding affinity to specific proteins or enzymes. The cyclopropyl group adds rigidity to the molecule, potentially enhancing its stability and specificity in biological systems .
類似化合物との比較
Cyclopropyl[1-(phenylsulfonyl)-1H-pyrrol-3-yl]methanone can be compared to other sulfonyl-containing pyrrole derivatives, such as:
- Cyclopropyl[1-(methylsulfonyl)-1H-pyrrol-3-yl]methanone
- Cyclopropyl[1-(ethylsulfonyl)-1H-pyrrol-3-yl]methanone
- Cyclopropyl[1-(isopropylsulfonyl)-1H-pyrrol-3-yl]methanone
These compounds share similar structural features but differ in the nature of the sulfonyl substituent.
生物活性
Cyclopropyl(1-(phenylsulfonyl)-1H-pyrrol-3-yl)methanone, with the molecular formula C14H13NO3S and a molecular weight of 275.32 g/mol, is a compound that has garnered interest in biological research due to its potential applications in medicinal chemistry and its unique structural features. This article explores its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is largely attributed to the interactions facilitated by its phenylsulfonyl group. This group is known for participating in hydrogen bonding and other non-covalent interactions, which can enhance the compound's binding affinity to various biological targets, including proteins and enzymes. The cyclopropyl moiety contributes rigidity to the molecule, potentially improving its stability and specificity within biological systems.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of similar compounds indicates that modifications to the sulfonyl group can significantly impact biological efficacy. For instance, variations in the substituents on the pyrrole ring or alterations to the cyclopropyl group have been shown to affect the compound's ability to modulate cellular pathways .
Antitumor Activity
In studies examining analogs of cyclopropyl-containing compounds, such as epothilones, it was found that while certain modifications retained activity against tumor cells, others resulted in diminished effects. Specifically, replacing functional groups with cyclopropyl structures sometimes led to a complete loss of cytotoxicity, demonstrating the delicate balance in designing effective therapeutic agents .
Enzyme Inhibition
Another area of investigation has focused on the compound's potential as an enzyme inhibitor. The sulfonamide derivatives have been noted for their ability to inhibit specific enzymes involved in cancer progression and other diseases. For example, compounds structurally related to this compound have shown promise in inhibiting kinases involved in signaling pathways critical for tumor growth .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Cyclopropyl[1-(methylsulfonyl)-1H-pyrrol-3-yl]methanone | Methyl Sulfonamide Structure | Moderate enzyme inhibition |
| Cyclopropyl[1-(ethylsulfonyl)-1H-pyrrol-3-yl]methanone | Ethyl Sulfonamide Structure | Significant cytotoxicity against tumor cells |
| Cyclopropyl[1-(isopropylsulfonyl)-1H-pyrrol-3-yl]methanone | Isopropyl Sulfonamide Structure | Variable activity depending on cellular context |
This table illustrates how variations in the sulfonamide group influence biological activity, emphasizing the importance of careful structural design in drug development.
特性
IUPAC Name |
[1-(benzenesulfonyl)pyrrol-3-yl]-cyclopropylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c16-14(11-6-7-11)12-8-9-15(10-12)19(17,18)13-4-2-1-3-5-13/h1-5,8-11H,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYISPBKBJWIMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CN(C=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














